molecular formula C11H21NO3 B6604711 tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate CAS No. 2839128-83-3

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate

Cat. No.: B6604711
CAS No.: 2839128-83-3
M. Wt: 215.29 g/mol
InChI Key: SOSNVFCENUGGDA-UHFFFAOYSA-N
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Description

tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate: is an organic compound with the molecular formula C₁₁H₂₁NO₃. It is a derivative of carbamic acid and features a cyclobutyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an aryl halide in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclobutyl carboxylic acid derivatives.

    Reduction: Formation of cyclobutylmethylamine derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The carbamate group is known to enhance the stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

  • tert-Butyl [3-(hydroxymethyl)cyclobutyl]carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
  • tert-Butyl N-[[3-(hydroxymethyl)cyclopentyl]methyl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSNVFCENUGGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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